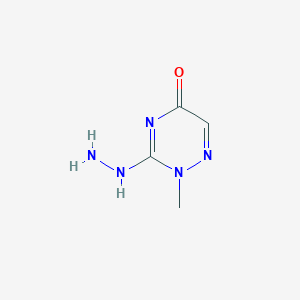
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzoic acid and 2-chlorophenol. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-chlorophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+2-ChlorophenolAcid CatalystBenzoic acid, 2-hydroxy-, 2-chlorophenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to 2-hydroxybenzoic acid and 2-chlorophenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 2-Hydroxybenzoic acid and 2-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its aromatic structure.
Industry: Used in the production of fragrances, flavorings, and as a preservative.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known to inhibit certain enzymes. The aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxybenzoate: Another ester of 2-hydroxybenzoic acid, but with ethanol instead of 2-chlorophenol.
Methyl 2-hydroxybenzoate: Similar structure but with a methyl group instead of a chlorophenyl group.
2-Hydroxybenzoic acid, 2-chlorophenyl ester: Similar but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is unique due to the presence of both a hydroxyl group and a chlorophenyl group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
40501-42-6 |
|---|---|
Molekularformel |
C13H9ClO3 |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
(2-chlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-13(16)9-5-1-3-7-11(9)15/h1-8,15H |
InChI-Schlüssel |
FWSWFCIRSUDUOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



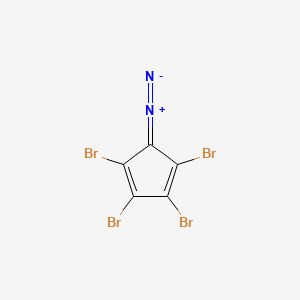
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
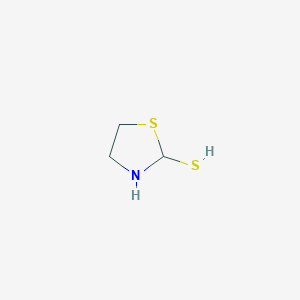

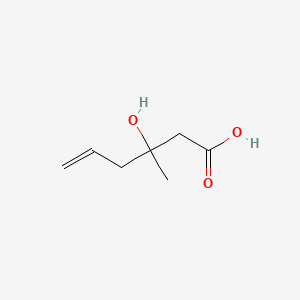

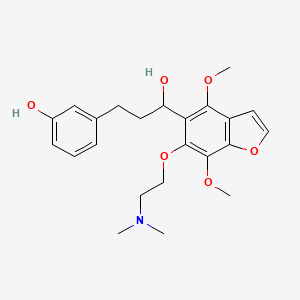
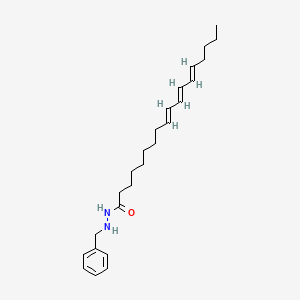
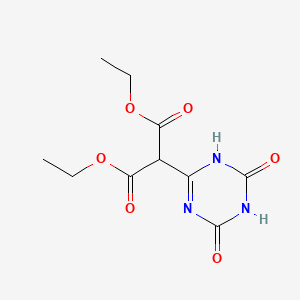

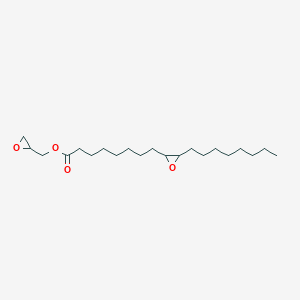
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
